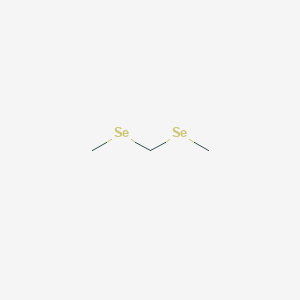
Bis(methylselanyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(methylselanyl)methane is an organoselenium compound with the molecular formula C₃H₈Se₂ It is characterized by the presence of two methylselanyl groups attached to a central methane carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylselanyl)methane typically involves the reaction of methylselenol with formaldehyde. One common method is the reduction of selenium dioxide with sodium borohydride in the presence of methyl iodide, followed by the reaction with formaldehyde under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(methylselanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: It can be reduced to form selenols or other selenium-containing compounds.
Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diselenides, while reduction can produce selenols .
Wissenschaftliche Forschungsanwendungen
Bis(methylselanyl)methane has several scientific research applications:
Biology: The compound has been studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research has explored its potential use in cancer therapy due to its ability to modulate redox states and induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism by which bis(methylselanyl)methane exerts its effects involves the interaction with cellular redox systems. The compound can modulate the activity of redox-sensitive enzymes and proteins, leading to changes in cellular redox states. This modulation can induce oxidative stress in cancer cells, triggering apoptosis. Additionally, the compound can interact with molecular targets such as thioredoxin reductase and glutathione peroxidase, influencing their activity and contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(indolyl)methane: Known for its anticancer properties and presence in cruciferous vegetables.
Methylsulfonylmethane: Used as a dietary supplement for its anti-inflammatory properties.
Methyl methanesulfonate: An alkylating agent used in cancer treatment
Uniqueness
Bis(methylselanyl)methane is unique due to its selenium content, which imparts distinct redox properties and potential therapeutic applications. Unlike sulfur analogs, selenium compounds can participate in unique biochemical pathways, making this compound a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
56051-03-7 |
|---|---|
Molekularformel |
C3H8Se2 |
Molekulargewicht |
202.04 g/mol |
IUPAC-Name |
bis(methylselanyl)methane |
InChI |
InChI=1S/C3H8Se2/c1-4-3-5-2/h3H2,1-2H3 |
InChI-Schlüssel |
FIISDUWWMWGGQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]C[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)
![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
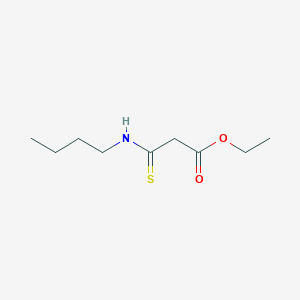
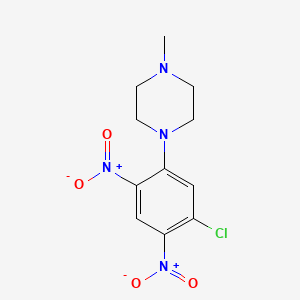
![4-[3-(4-Chlorophenyl)propanamido]benzoic acid](/img/structure/B14634445.png)
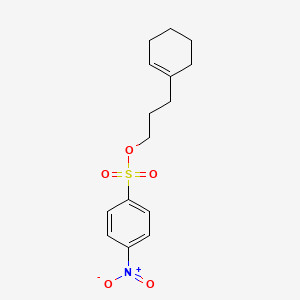

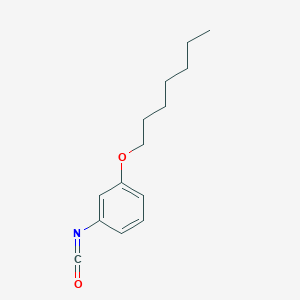

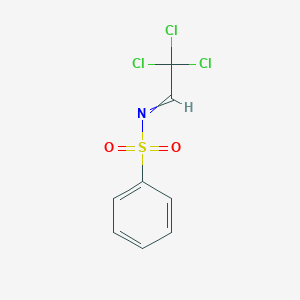

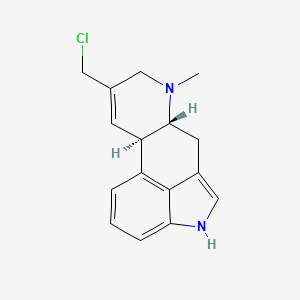
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
